![molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6](/img/structure/B65953.png)
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Vue d'ensemble
Description
Le Naxagolide, également connu sous le nom de (+)-PHNO, est un agoniste des récepteurs de la dopamine D2/D3. Il a été initialement étudié pour le traitement de la maladie de Parkinson, mais a ensuite été abandonné. Le Naxagolide a également été exploré comme traceur radioactif potentiel pour l’imagerie de l’état de haute affinité des récepteurs de la dopamine D2 par tomographie par émission de positons (TEP) chez les sujets humains .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Naxagolide implique la formation d’un composé hétérocyclique organique. Le composé est la (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituée par des groupes propyle et hydroxy en positions 4 et 9, respectivement .
Méthodes de production industrielle
Les méthodes de production industrielle du Naxagolide ne sont pas largement documentées en raison de son abandon en développement clinique. La synthèse implique généralement des techniques de chimie organique standard telles que les réactions de cyclisation et de substitution dans des conditions contrôlées.
Analyse Des Réactions Chimiques
Types de réactions
Le Naxagolide subit différents types de réactions chimiques, notamment :
Oxydation : Le Naxagolide peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le Naxagolide.
Substitution : Le Naxagolide peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et de l’aluminium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et à des pH contrôlés afin d’assurer la spécificité et le rendement.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés naphtho[1,2-b][1,4]oxazine substitués.
Applications de la recherche scientifique
Le Naxagolide a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant que composé modèle pour l’étude des interactions avec les récepteurs de la dopamine.
Biologie : Enquête sur le rôle des récepteurs de la dopamine dans les processus neurologiques.
Médecine : Initialement exploré pour le traitement de la maladie de Parkinson et en tant que traceur radioactif pour l’imagerie TEP.
Applications De Recherche Scientifique
Naxagolide has been used in various scientific research applications, including:
Chemistry: As a model compound for studying dopamine receptor interactions.
Biology: Investigating the role of dopamine receptors in neurological processes.
Medicine: Initially explored for the treatment of Parkinson’s disease and as a radiotracer for PET imaging.
Mécanisme D'action
Le Naxagolide exerce ses effets en agissant comme un agoniste des récepteurs de la dopamine D2 et D3. Il se lie à ces récepteurs, imitant l’action de la dopamine et activant les voies de signalisation associées. Cette activation entraîne divers effets physiologiques, notamment la modulation du contrôle moteur et du comportement .
Comparaison Avec Des Composés Similaires
Composés similaires
Pramipexole : Un autre agoniste de la dopamine utilisé dans le traitement de la maladie de Parkinson.
Ropinirole : Un agoniste de la dopamine ayant des applications similaires dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos.
Rotigotine : Un agoniste de la dopamine utilisé dans les patchs transdermiques pour le traitement de la maladie de Parkinson.
Unicité
Le Naxagolide est unique en raison de sa forte affinité pour les récepteurs de la dopamine D2 et D3, ce qui en fait un outil précieux pour l’étude des états de haute affinité de ces récepteurs. Son potentiel en tant que traceur radioactif pour l’imagerie TEP le distingue également des autres agonistes de la dopamine .
Propriétés
IUPAC Name |
4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJLZHSKXZCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444661 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-95-6 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

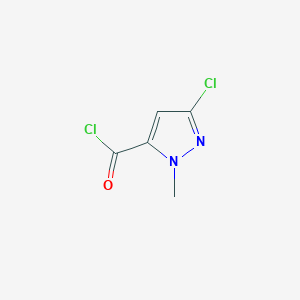
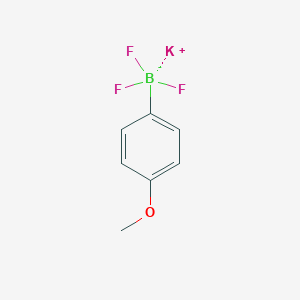
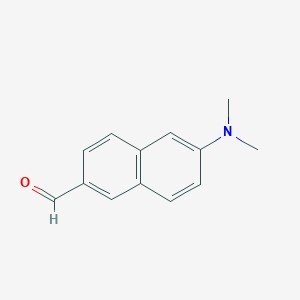
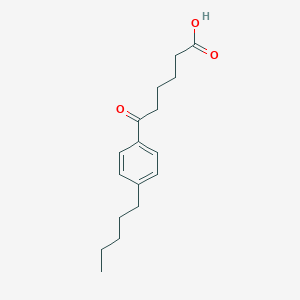

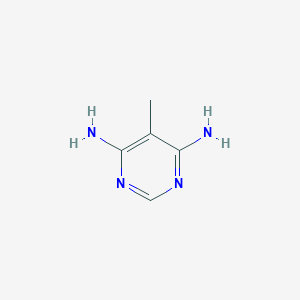


![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)
